Scientific Field: Immunology
Summary of Application: Senexin B, a selective CDK8/19 inhibitor, was used to study its impact on the immunogenic profiles of monocytic cells stimulated using influenza virus H1N1 or bacterial lipopolysaccharides.
Methods of Application: The study involved stimulating monocytic cells using influenza virus H1N1 or bacterial lipopolysaccharides, and then treating these cells with Senexin B.
Results or Outcomes: Senexin B was able to prevent the induction of gene expression of proinflammatory cytokines in THP1 and U937 cell lines and in human peripheral blood-derived mononuclear cells.
Scientific Field: Oncology
Methods of Application: The study involved treating the colon adenocarcinoma cell line HCT116 with Senexin B and then subjecting the cells to γ-photon irradiation in doses of 2-10 Gy.
Results or Outcomes: The combination of Senexin B and γ-photon irradiation increased the death of the colon adenocarcinoma cell line HCT116, which was accompanied by the prevention of cell cycle arrest and a decrease of the “senescence” phenotype.
Scientific Field: Endocrinology
Summary of Application: Senexin B, a CDK8/19 inhibitor, was used in combination with the ALK5 inhibitor SB431542 for the generation of induced pluripotent insulin-producing cells (iPICs).
Methods of Application: The study involved treating cells with a combination of Senexin B and SB431542.
Results or Outcomes: The combination treatment afforded the generation of iPICs with in vitro cellular composition and in vivo efficacy comparable to those observed with ALK5iII.
Summary of Application: Senexin B was used to potentiate the tumor-suppressive effect of doxorubicin on established triple-negative breast cancer (TNBC) xenografts.
Methods of Application: The study involved treating TNBC xenografts with a combination of Senexin B and doxorubicin.
Results or Outcomes: The combination treatment was associated with the suppression of NFκB-mediated transcriptional induction of tumor-promoting cytokines.
Summary of Application: Senexin B was used to inhibit RANKL-induced differentiation of murine bone marrow-derived macrophages (BMDMs) into osteoclasts.
Methods of Application: The study involved treating BMDMs with Senexin B and then subjecting the cells to RANKL.
Results or Outcomes: Senexin B increased the bone volume fraction and bone mineral density in injured tibiae in a rat model of cancellous bone injury and regeneration when administered locally at a dose of 1 μg.
Senexin B, also known as BCD-115, is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) that has garnered attention for its potential therapeutic applications in cancer treatment. This compound is characterized by its unique structure, which includes a poly-substituted pyridine core, contributing to its high selectivity and potency against CDK8/19 compared to other kinases. Senexin B is notable for its oral bioavailability, making it a promising candidate for further clinical development .
Senexin B exhibits significant biological activity as an inhibitor of CDK8/19, which play critical roles in regulating transcription and cell cycle progression. Its inhibition leads to:
The synthesis of Senexin B involves several steps that highlight its complex chemical structure:
Senexin B has potential applications primarily in oncology due to its ability to inhibit CDK8/19. Specific applications include:
Interaction studies have demonstrated that Senexin B does not reverse resistance to certain drugs but can alter the growth dynamics of resistant cancer cells. For example:
Several compounds exhibit structural or functional similarities to Senexin B. Here are notable examples:
Compound Name | Structure Type | CDK Inhibition Selectivity | Unique Features |
---|---|---|---|
Senexin A | Quinazoline | Moderate | First identified selective inhibitor of CDK8/19 |
15w | Quinazoline | High | Distinct from Senexins; different binding mode |
SEL120-34A | Pyrimidine | High | Active against acute myeloid leukemia |
20g | Pyridine | Moderate | Multi-target profile across various kinases |
Senexin B is unique due to its specific selectivity for CDK8/19 and its favorable pharmacokinetic properties, which enhance its therapeutic potential compared to these similar compounds .